N-(2,4-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a benzoxazole core and a 2,4-dimethoxyphenyl substituent. Its molecular formula is C25H20N5O4, with a molecular weight of 466.47 g/mol. The compound integrates a 1,2,3-triazole ring linked to a benzoxazole moiety, which is substituted with a phenyl group at position 2.
The benzoxazole-triazole scaffold is structurally analogous to compounds with demonstrated biological activity, including anticancer and antimicrobial effects. The methoxy groups on the phenyl ring may modulate pharmacokinetic properties, such as logP (predicted ~4.8 based on analogs) and polar surface area (~71 Ų), influencing membrane permeability and bioavailability .
Properties
Molecular Formula |
C25H21N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C25H21N5O4/c1-15-23(25(31)26-21-12-10-18(32-2)14-22(21)33-3)27-29-30(15)17-9-11-20-19(13-17)24(34-28-20)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,26,31) |
InChI Key |
DUTUZRMYRJOHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Construction of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates with the dimethoxyphenyl group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound increases polarity compared to chlorophenyl or methylphenyl analogs, as evidenced by lower logP values in similar dimethoxy derivatives (e.g., 2.10 in ). This may improve aqueous solubility.
- Synthetic Yields: Compounds with electron-withdrawing groups (e.g., cyano in ) exhibit moderate yields (82–93%), whereas methoxy-substituted derivatives often require optimized coupling conditions due to steric hindrance.
- Thermal Stability : Benzoxazole-linked triazoles (e.g., ) show high thermal stability (decomposition >250°C), suggesting robust solid-state packing.
Anticancer Activity
- N-(2-Chlorophenyl) Analog : Demonstrated moderate activity against renal cancer RXF 393 cells (GP = -13.42%) but lower selectivity compared to methoxy derivatives .
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid : Inhibited NCI-H522 lung cancer cells by 40% (GP = 62.47%), highlighting the importance of heterocyclic appendages .
- Dimethoxy Derivatives: 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide showed potent activity against CNS cancer SNB-75 cells (GP = -27.30%), suggesting that methoxy groups enhance target engagement in neural tissues .
Antimicrobial Activity
- 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide : Exhibited inhibitory effects on bacterial SOS response, with MIC values <10 µM against Gram-positive strains .
Biological Activity
N-(2,4-dimethoxyphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C22H22N4O3
- Molecular Weight : 382.44 g/mol
The structural features include a triazole ring which is known for its pharmacological versatility.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable biological activities:
Anticancer Activity
Studies have shown that derivatives of triazole compounds can induce apoptosis in various cancer cell lines. For instance:
- In vitro studies indicated that the compound significantly inhibited the proliferation of HCT116 cancer cells with an IC50 value of 0.43 µM, outperforming some established drugs like Melampomagnolide B (IC50 = 4.93 µM) .
- The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .
Antimicrobial Activity
Triazole derivatives have been recognized for their antimicrobial properties:
- The compound demonstrated efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent. The specific mechanisms include disruption of cell wall synthesis and interference with nucleic acid metabolism.
Other Therapeutic Potentials
Research also highlights other biological activities:
- Antidiabetic : Some studies suggest that triazole compounds may enhance insulin sensitivity.
- Antiviral : Preliminary findings indicate potential antiviral properties against certain viruses.
Case Studies
Several case studies have focused on the biological activity of triazole-containing compounds similar to this compound:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Triggering mitochondrial pathways leading to caspase activation.
- Cell Cycle Arrest : Inhibition of key regulatory proteins affecting cell cycle progression.
- ROS Generation : Elevation of oxidative stress within cells resulting in cellular damage and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
